molecular formula C12H14FNO B3429420 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone CAS No. 743444-59-9

1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone

Cat. No.: B3429420
CAS No.: 743444-59-9
M. Wt: 207.24 g/mol
InChI Key: OEBXEPGKHBCKCZ-UHFFFAOYSA-N
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Description

Significance of Fluoroaryl Ketones and Pyrrolidine (B122466) Derivatives in Contemporary Organic Synthesis and Heterocyclic Chemistry Research

Fluoroaryl ketones and pyrrolidine derivatives are two classes of compounds that have independently garnered substantial attention in chemical research. Fluoroaryl ketones, which contain a fluorine atom attached to an aromatic ring bearing a ketone group, are pivotal in medicinal chemistry and materials science. The incorporation of fluorine into an organic molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and bioavailability. nih.govmdpi.com Peptidyl fluoromethyl ketones, for example, are highly effective inhibitors of serine and cysteine proteases, making them valuable tools for studying diseases like cancer and viral infections. nih.govmdpi.comresearchgate.net The ketone functional group itself is a versatile synthetic handle, enabling a wide range of chemical transformations for building more complex molecular architectures. nih.gov

Concurrently, pyrrolidine derivatives are indispensable building blocks in drug discovery and heterocyclic chemistry. nbinno.com The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" found in numerous natural products and pharmacologically active molecules. nbinno.comfrontiersin.org Its inclusion in a drug candidate can enhance aqueous solubility, improve pharmacokinetic profiles, and provide specific three-dimensional orientations for interacting with biological targets. researchgate.netpharmablock.com The pyrrolidine moiety is a core structure in a vast array of pharmaceuticals with applications including antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. frontiersin.org The combination of these two motifs—the electronically modified and metabolically stabilized fluoroaryl group and the pharmacologically significant pyrrolidine ring—creates a powerful platform for synthetic and medicinal chemistry exploration.

Academic Rationale for Investigating 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone and Related Structural Motifs

The academic interest in this compound and related structures stems from their potential as advanced intermediates and as scaffolds for new bioactive compounds. The specific arrangement of the substituents on the phenyl ring is particularly noteworthy. The ortho-amino ketone motif (a ketone adjacent to a nitrogen-substituted carbon) is a common feature in pharmacologically active compounds. Research into analogs, such as those of pyrovalerone, which are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, highlights the significance of the 2-amino-ketone structure in neuropharmacology. nih.gov

The fluorine atom at the para-position further modulates the electronic properties of the aromatic ring and can enhance membrane permeability, a desirable trait for drug candidates. mdpi.com The investigation of such molecules is often driven by the need to create libraries of novel compounds for high-throughput screening in drug discovery programs. The synthesis of molecules like this compound provides a platform to explore structure-activity relationships (SAR) by systematically modifying the ketone, the pyrrolidine ring, or the aromatic system. frontiersin.org For instance, a synthetic procedure involving a related compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, uses the reactivity of the difluorophenyl group to introduce a pyrrolidine ring via nucleophilic aromatic substitution, demonstrating the utility of these fluorinated precursors in building complex heterocyclic systems. nih.gov

Overview of Advanced Synthetic Strategies for Complex Fluorinated Aromatic Systems within Academic Literature

The synthesis of complex fluorinated aromatic compounds is a dynamic area of research, driven by the increasing importance of organofluorine compounds in pharmaceuticals and agrochemicals. york.ac.uk Several advanced strategies have been developed to introduce fluorine atoms into aromatic rings with high precision and efficiency.

One of the most established methods is Nucleophilic Aromatic Substitution (SNAr) . This approach typically requires an aromatic ring activated by electron-withdrawing groups (such as nitro or carbonyl groups) and a good leaving group (like a halogen). Anhydrous tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has proven to be a highly effective reagent for these reactions, allowing for fluorodenitration and halogen exchange under mild conditions. researchgate.net

Electrophilic fluorination offers a complementary approach, particularly for electron-rich aromatic systems. Modern electrophilic fluorinating agents, often containing an N-F bond, have made this method more accessible and safer for laboratory use. taylorfrancis.com Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and operational simplicity, enabling site-selective fluorination of complex molecules. mdpi.com

More recently, transition-metal-catalyzed fluorination has emerged as a powerful tool. Palladium-catalyzed methods, for example, allow for the fluorination of aryl halides and their derivatives, expanding the scope of accessible fluoroaromatics. rsc.org These catalytic methods often operate under milder conditions and exhibit greater functional group tolerance compared to classical approaches. The development of photoredox and electrochemical fluorination techniques further reflects the ongoing innovation in this field. mdpi.com

Table 1: Comparison of Modern Aromatic Fluorination Strategies

Strategy Typical Reagents/Catalysts Reaction Conditions Key Advantages & Applications
Nucleophilic Aromatic Substitution (SNAr) KF, CsF, TBAF High temperatures, polar aprotic solvents (e.g., DMSO) Effective for electron-deficient aromatics; widely used in industry. researchgate.net
Electrophilic Fluorination Selectfluor®, NFSI Often mild, room temperature conditions Suitable for electron-rich aromatics and heterocycles; high regioselectivity. taylorfrancis.commdpi.com
Transition-Metal Catalysis Pd, Cu, or Ni catalysts with fluoride sources (e.g., AgF, KF) Varies; often milder than classical SNAr Broad substrate scope, including unactivated aryl halides; high functional group tolerance. rsc.org
Diazonium Salt Chemistry (Balz-Schiemann) HBF₄ or NaNO₂/HF Often requires heating (thermolysis) or photolysis Classical method applicable to a wide range of anilines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-2-pyrrolidin-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-9(15)11-5-4-10(13)8-12(11)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBXEPGKHBCKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251472
Record name 1-[4-Fluoro-2-(1-pyrrolidinyl)phenyl]ethanone
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Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743444-59-9
Record name 1-[4-Fluoro-2-(1-pyrrolidinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743444-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-2-(1-pyrrolidinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design

Retrosynthetic Analysis of 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections:

C-N Bond Disconnection: The bond between the aromatic ring and the pyrrolidine (B122466) nitrogen is a prime candidate for disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction between a difluorinated benzene (B151609) derivative and pyrrolidine, or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

C-C Bond Disconnection: The bond between the acetyl group and the aromatic ring can be disconnected. This points towards a Friedel-Crafts acylation or a related reaction to introduce the ketone functionality onto a pre-functionalized aromatic ring.

These primary disconnections lead to two main synthetic strategies:

Strategy A: Begin with a difluorinated benzene derivative, introduce the pyrrolidine ring via nucleophilic aromatic substitution, and then add the acetyl group through Friedel-Crafts acylation.

Strategy B: Start with a fluorinated acetophenone (B1666503) derivative and then introduce the pyrrolidine ring via nucleophilic aromatic substitution or a catalytic amination reaction.

Direct Synthetic Pathways

Strategies Involving Nucleophilic Aromatic Substitution on Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of aryl amines, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of this compound, the fluorine atom itself can act as a leaving group, especially when activated by other substituents.

A common approach involves the reaction of a difluorinated aromatic compound with pyrrolidine. The reaction of 2,4-difluoronitrobenzene with pyrrolidine, for instance, proceeds via an SNAr mechanism where the nitro group activates the ring towards nucleophilic attack. A similar strategy can be envisioned for the synthesis of the target molecule, starting from 1-(2,4-difluorophenyl)ethanone. The acetyl group, being an electron-withdrawing group, would activate the ortho and para positions to nucleophilic attack, facilitating the displacement of one of the fluorine atoms by pyrrolidine. The general leaving group order in SNAr reactions is F > NO2 > Cl ≈ Br > I.

Reactant 1Reactant 2ConditionsProduct
1-(2,4-Difluorophenyl)ethanonePyrrolidineBase, Solvent (e.g., DMSO, DMF)This compound

Ketone Formation via Acylation and Related Reactions

Friedel-Crafts acylation is a classic method for the formation of aryl ketones. This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

For the synthesis of this compound, this would involve the acylation of 1-fluoro-3-(pyrrolidin-1-yl)benzene with acetyl chloride. However, a significant challenge with this approach is the potential for the Lewis acid to complex with the nitrogen atom of the pyrrolidine ring, deactivating the ring towards electrophilic substitution. Therefore, careful selection of the Lewis acid and reaction conditions is crucial. Alternative "greener" methodologies for Friedel-Crafts acylation that are metal- and halogen-free have also been developed.

Aromatic SubstrateAcylating AgentCatalystProduct
1-Fluoro-3-(pyrrolidin-1-yl)benzeneAcetyl ChlorideLewis Acid (e.g., AlCl3)This compound

Pyrrolidine Ring Introduction and Subsequent Functionalization

This strategy involves introducing the pyrrolidine ring onto a pre-existing fluorinated acetophenone scaffold. This can be achieved through a nucleophilic aromatic substitution reaction where pyrrolidine displaces a suitable leaving group, typically a halogen, at the ortho position to the acetyl group. Starting with 1-(2,4-difluorophenyl)ethanone, the fluorine atom at the 2-position is activated by the para-acetyl group, making it susceptible to substitution by pyrrolidine.

Multi-Component Reactions (MCRs) and One-Pot Syntheses of Related Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used for the synthesis of highly substituted pyrrolidine and other heterocyclic scaffolds. For example, three-component reactions can be employed to prepare 1,4,5-trisubstituted pyrrolidine-2,3-diones. The principles of MCRs could be adapted to design a convergent synthesis of the target molecule or its analogues.

Catalytic Methodologies in the Synthesis of Aryl-Pyrrolidine Systems (e.g., Metal-Catalyzed Coupling Reactions)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is a versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. This reaction offers a powerful alternative to traditional methods like nucleophilic aromatic substitution, often proceeding under milder conditions and with broader substrate scope.

In the context of this compound synthesis, the Buchwald-Hartwig amination could be employed to couple pyrrolidine with 1-(2-bromo-4-fluorophenyl)ethanone or 1-(2-chloro-4-fluorophenyl)ethanone. The reaction typically utilizes a palladium catalyst in combination with a suitable phosphine ligand and a base.

Aryl HalideAmineCatalyst/LigandBaseProduct
1-(2-Bromo-4-fluorophenyl)ethanonePyrrolidinePd(OAc)2 / BINAPNaOtBuThis compound

The development of various generations of catalyst systems has expanded the utility of this reaction to a wide range of substrates. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides have also been developed for the synthesis of N-aryl-2-allyl pyrrolidines, showcasing the versatility of palladium catalysis in constructing pyrrolidine-containing molecules.

Optimization of Reaction Conditions for Yield and Selectivity in Complex Organic Synthesis

The synthesis of this compound, a substituted aromatic ketone, necessitates a carefully designed synthetic strategy that maximizes product yield and purity while minimizing side reactions. The key transformation in the synthesis of this compound is the formation of the C-N bond between the pyrrolidine ring and the fluoro-substituted phenyl ring. Two principal and highly effective methods for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The optimization of reaction conditions is a critical step to ensure the efficiency and selectivity of these transformations.

The selection of the synthetic route often depends on the readily available starting materials. A common precursor for the synthesis of this compound is a 2-halo-4-fluoroacetophenone, such as 1-(2-chloro-4-fluorophenyl)ethanone or 1-(2-bromo-4-fluorophenyl)ethanone. The electron-withdrawing nature of the acetyl group activates the ortho-positioned halogen for substitution.

Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr pathway is a direct method for the synthesis of this compound. This reaction typically involves the displacement of a halide ion from the aromatic ring by pyrrolidine. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

The optimization of an SNAr reaction involves a systematic investigation of several parameters, including the choice of base, solvent, reaction temperature, and reaction time. A hypothetical optimization study for the reaction of 1-(2-chloro-4-fluorophenyl)ethanone with pyrrolidine is presented below.

Table 1: Optimization of Nucleophilic Aromatic Substitution Conditions Reaction of 1-(2-chloro-4-fluorophenyl)ethanone with pyrrolidine.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF802445
2K₂CO₃ (2.0)DMSO802460
3Cs₂CO₃ (2.0)DMSO802475
4K₃PO₄ (2.0)DMSO802468
5Cs₂CO₃ (2.0)DMSO1001285
6Cs₂CO₃ (2.0)DMSO120892
7Cs₂CO₃ (2.0)NMP120888
8NaH (1.5)THF601230

Base: The choice of base is critical. Inorganic bases like cesium carbonate (Cs₂CO₃) often provide superior yields compared to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), likely due to its higher solubility and basicity. Stronger, non-nucleophilic bases like sodium hydride (NaH) can lead to side reactions and lower yields.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the cation of the base and accelerate the reaction.

Temperature: Increasing the reaction temperature generally leads to higher yields and shorter reaction times. However, excessively high temperatures can lead to decomposition of the product or starting materials.

Palladium-Catalyzed Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful alternative for the formation of C-N bonds, especially when the aromatic halide is less reactive, such as a bromide or chloride. This reaction involves a palladium catalyst, a phosphine ligand, and a base. The optimization of this reaction is more complex due to the larger number of variables.

A systematic optimization of the Buchwald-Hartwig amination for the synthesis of this compound from 1-(2-bromo-4-fluorophenyl)ethanone and pyrrolidine would involve screening of various catalysts, ligands, bases, and solvents.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions Reaction of 1-(2-bromo-4-fluorophenyl)ethanone with pyrrolidine.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.5)Toluene10070
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)NaOt-Bu (1.5)Toluene10085
3Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene10095
4Pd₂(dba)₃ (1)RuPhos (2)NaOt-Bu (1.5)Toluene10092
5Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.0)Dioxane10065
6Pd₂(dba)₃ (1)XPhos (2)LHMDS (1.5)Toluene10088
7Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Dioxane10093
8Pd₂(dba)₃ (0.5)XPhos (1)NaOt-Bu (1.5)Toluene8080

Key insights from the illustrative optimization of the Buchwald-Hartwig amination include:

Catalyst and Ligand: The combination of the palladium source and the phosphine ligand is crucial for high catalytic activity. While various palladium precursors can be used, Pd₂(dba)₃ is often effective. The choice of a bulky and electron-rich phosphine ligand, such as XPhos or RuPhos, is generally necessary to promote the reductive elimination step and prevent catalyst decomposition.

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Weaker bases like potassium carbonate are generally less effective.

Solvent: Anhydrous, non-polar aprotic solvents like toluene and dioxane are commonly used to ensure the stability of the catalytic system.

Catalyst Loading: The catalyst loading can often be reduced once the optimal conditions are identified, which is important for process scalability and cost-effectiveness.

Advanced Structural Elucidation and Spectroscopic Analysis: Methodological and Theoretical Perspectives

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. While a dedicated crystal structure for 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone is not publicly available, analysis of a closely related, more complex molecule, (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, which contains the target moiety, provides critical insights into its solid-state characteristics. nih.govamanote.com

Table 1: Hydrogen-Bond Geometry in a Related Crystal Structure nih.gov

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C5—H12⋯O1i0.9812.4353.347154.6
C16—H23⋯N1ii0.9062.5253.388159.3

The conformation of the five-membered pyrrolidine (B122466) ring is a key structural feature. These rings are not planar and typically adopt puckered "envelope" or "twist" (half-chair) conformations to minimize steric strain. researchgate.net In the crystal structure of the related compound containing the 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl) moiety, the pyrrolidine ring is confirmed to be in a half-chair conformation. nih.gov The specific puckering mode (e.g., Cγ-exo or Cγ-endo) is influenced by substituents on the ring. researchgate.net The attachment of the nitrogen atom to the bulky phenyl group likely plays a significant role in dictating this observed conformation. nih.gov

The relative orientation of the planar aromatic ring and the substituents is defined by dihedral angles. In the related structure, the dihedral angle between the fluoro-substituted benzene (B151609) ring and the adjacent triazole ring is 59.6 (1)°. nih.gov For this compound, the key dihedral angle would be between the plane of the phenyl ring and the plane of the acetyl group. In similar structures like 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, the ethanone (B97240) unit is found to be nearly coplanar with the fluorophenyl ring, with a very small dihedral angle of 1.2 (2)°. nih.gov This suggests that the acetyl group in this compound is also likely to be nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from the adjacent pyrrolidine group could induce some torsion.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) provides the foundation for structural assignment.

¹H NMR: The ¹H NMR spectrum would reveal distinct signals for each type of proton. Protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm), showing complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region, while the acetyl group's methyl protons would present as a sharp singlet. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show a distinct resonance for each unique carbon atom. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons it is attached to or is near. Furthermore, these carbon signals will be split into doublets due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), a key diagnostic feature. mdpi.com The carbonyl carbon of the acetyl group would appear at a characteristic downfield position (~190-200 ppm).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful probe. mdpi.com It provides a direct window into the electronic environment of the fluorine atom. The spectrum would show a single primary resonance, and its chemical shift would be highly sensitive to the molecular structure and solvent. biophysics.org The coupling of the fluorine nucleus to nearby protons (JHF) and carbons (JCF) provides crucial connectivity information that corroborates data from ¹H and ¹³C NMR spectra. nih.gov

While 1D NMR provides essential data, 2D NMR experiments are necessary to unambiguously piece together the molecular puzzle by revealing through-bond correlations. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. sdsu.edu It would be used to trace the connectivity of protons within the pyrrolidine ring and to establish the relative positions of protons on the aromatic ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu It allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

Modern computational chemistry allows for the theoretical prediction of NMR parameters, serving as a powerful tool for structure verification. mdpi.com Using methods like Density Functional Theory (DFT), one can calculate the ¹H and ¹³C chemical shifts and various coupling constants for a proposed structure. researchgate.net

These calculated values can then be compared with the experimental data. A strong correlation between the predicted and observed spectra provides high confidence in the structural assignment. mdpi.com This approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers. Theoretical calculations can also provide insights into the conformational preferences of the molecule in solution, as different conformers will have distinct calculated NMR parameters. researchgate.net The precision of modern calculations is such that subtle differences in chemical shifts and coupling constants can be reliably interpreted to reflect specific structural and conformational features. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights.

Information regarding the experimental FT-IR and Raman spectra, including peak positions, intensities, and assignments for the functional groups of this compound, is not documented in the searched scientific literature. Therefore, a detailed analysis of its vibrational modes and conformational structure based on this data cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Confirmation and Fragmentation Pathway Analysis.

Specific high-resolution mass spectrometry data, which would confirm the precise molecular weight and elucidate the fragmentation pathways of this compound, has not been reported in the available research. Consequently, a detailed discussion of its mass spectrometric behavior and the creation of a fragmentation data table are not possible.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of organic compounds. These methods can determine the optimized geometry of a molecule, corresponding to its lowest energy state. For related compounds, DFT calculations using the B3LYP correlation function with basis sets like 6-311G(2d,p) have been shown to provide geometric data that closely match results from experimental X-ray diffraction analysis.

The combination of DFT calculations with experimental results is a common strategy to fully characterize a molecule's properties, offering high accuracy for analyzing vibrational frequencies, and electronic and thermodynamic characteristics of polyatomic molecules.

Table 1: Calculated Molecular Properties of a Substituted Phenyl Ethanone (B97240) Derivative

Property Value Method/Basis Set
Total Energy Data not available DFT/B3LYP
Dipole Moment Data not available DFT/B3LYP
HOMO Energy Data not available DFT/B3LYP
LUMO Energy Data not available DFT/B3LYP
HOMO-LUMO Gap Data not available DFT/B3LYP

Conformational Landscape Analysis and Identification of Energetically Favorable Isomers

The pyrrolidine (B122466) ring, a key feature of 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone, introduces significant conformational constraints. The puckering of this ring and the rotation around single bonds result in a complex potential energy surface with multiple possible conformers. Conformational analysis aims to identify the most stable, low-energy isomers.

The presence of a fluorine atom can further influence these conformational preferences through stereoelectronic effects. For instance, in fluorinated proline residues, the strong inductive effect of the fluorine atom can enforce a specific pucker on the pyrrolidine ring. In related fluoro-substituted acetophenones, the relative orientation of the carbonyl group and the fluorine atom (cis vs. trans) determines the most stable conformer, with the trans conformer often being more stable. Computational methods, such as scanning the potential energy surface by systematically changing dihedral angles, can be used to locate these energetically favorable isomers.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO densities indicates the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in a reaction, the filled HOMO of one molecule interacts with the empty LUMO of another, leading to the formation of new bonds. By analyzing the energies and distributions of these frontier orbitals for this compound, one could predict its behavior in various chemical reactions.

Simulation and Prediction of Spectroscopic Parameters to Complement Experimental Data

Computational methods are invaluable for interpreting and complementing experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations can predict the vibrational frequencies (IR) and chemical shifts (NMR) of a molecule with reasonable accuracy.

By calculating the vibrational modes of the optimized molecular structure, a theoretical IR spectrum can be generated. Similarly, NMR chemical shifts can be simulated and compared with experimental spectra to aid in structure elucidation and signal assignment. A good correlation between the computed and experimental spectra provides strong support for the determined structure. For complex molecules, such simulations are crucial for distinguishing between different isomers and understanding the electronic effects of substituents on the spectral features.

Table 2: Comparison of Experimental vs. Predicted Spectroscopic Data (Illustrative)

Spectroscopic Data Experimental Value Predicted Value
IR (cm⁻¹)
C=O Stretch Data not available Data not available
C-F Stretch Data not available Data not available
¹H NMR (ppm)
Aromatic Protons Data not available Data not available
Pyrrolidine Protons Data not available Data not available
Acetyl Protons Data not available Data not available

Electrostatic Potential Surface (EPS) Analysis for Understanding Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

The EPS analysis for this compound would likely reveal a significant negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen of the pyrrolidine ring, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Conversely, positive potential might be found on the hydrogen atoms. This information is critical for understanding how the molecule interacts with other molecules, including biological targets or solvent molecules.

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Nucleophilic Substitution on the Fluorinated Phenyl Ring

The fluorine atom on the phenyl ring of 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone is a potential site for nucleophilic aromatic substitution (SNAr). Historically, SNAr reactions were predominantly described by a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. springernature.comnih.gov However, recent studies have provided compelling evidence that many SNAr reactions, particularly with moderately electron-deficient aryl fluorides, may proceed through a concerted or borderline mechanism. springernature.comnih.govrsc.org

In the case of this compound, the outcome of a nucleophilic attack is governed by the electronic effects of the substituents. The acetyl group (ethanone moiety) is electron-withdrawing, which deactivates the ring towards electrophilic attack but is crucial for stabilizing the negative charge that develops during nucleophilic substitution. Conversely, the pyrrolidine (B122466) group is electron-donating due to the nitrogen lone pair's resonance with the aromatic system. This donation is strongest at the ortho and para positions relative to the pyrrolidine.

Table 1: Comparison of Potential SNAr Mechanisms

Feature Stepwise Mechanism (Addition-Elimination) Concerted Mechanism
Intermediates Involves a discrete Meisenheimer complex intermediate. springernature.com Proceeds through a single transition state without a stable intermediate. nih.gov
Rate-Determining Step Can be either the formation of the intermediate or the departure of the leaving group. The single step of bond formation and breaking is rate-determining.
Substrate Requirement Favored by strong electron-withdrawing groups that can stabilize the anionic intermediate. springernature.com More common for less activated electrophiles and good leaving groups. nih.gov

| Kinetic Isotope Effects | Small kinetic isotope effects are often observed at the carbon undergoing substitution. springernature.com | Large kinetic isotope effects are typically predicted and measured. springernature.com |

Reactivity of the Carbonyl Group (Ethane Moiety) in this compound

The carbonyl group of the ethanone (B97240) moiety is a key center of reactivity. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. This polarity makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. tib.eu

Common reactions at the carbonyl group include:

Nucleophilic Addition: Reagents like organometallics (e.g., Grignard reagents) or hydrides (e.g., sodium borohydride) can attack the carbonyl carbon to form alcohols after a workup step.

Condensation Reactions: Reaction with primary amines can yield imines, while secondary amines can lead to the formation of enamines.

Alpha-Substitution: The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Keto-Enol Tautomerism: Like other ketones, this compound can exist in equilibrium with its enol tautomer, which can be an important intermediate in reactions such as electrophilic fluorination. sapub.org

The reactivity of the carbonyl is modulated by the electronic environment of the phenyl ring. The electron-donating pyrrolidine group increases the electron density on the ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to a ketone on a more electron-deficient ring.

Reactivity of the Pyrrolidine Moiety and its Electronic Influence on the Aromatic Ring

The primary electronic influence of the pyrrolidine ring is its strong electron-donating effect on the aromatic ring through resonance (+R effect). nih.gov The lone pair of electrons on the nitrogen atom delocalizes into the phenyl ring, increasing the electron density, particularly at the ortho and para positions. In this molecule, the fluorine atom is para to the pyrrolidine, and the acetyl group is ortho. This electron donation activates the ring, making it more susceptible to electrophilic aromatic substitution, although this is counteracted by the deactivating effect of the acetyl group. The increased electron density also influences the SNAr reaction by affecting the stability of intermediates and transition states.

Furthermore, the non-planar, puckered structure of the five-membered pyrrolidine ring introduces specific stereochemical properties to the molecule. nih.govbeilstein-journals.org

Regioselectivity and Stereoselectivity in Derivatization Reactions Involving Related Fluorinated Pyrrolidine-Containing Systems

Derivatization of this compound can lead to issues of regioselectivity and stereoselectivity.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The pyrrolidine group is a powerful ortho-, para-director, while the acetyl group is a meta-director. The positions ortho to the pyrrolidine and meta to the acetyl group (C3 and C5 positions) would be the most likely sites for electrophilic attack. In reactions involving pyrrolidine as a catalyst with ketones, high regioselectivity has been observed. researchgate.net

Stereoselectivity: The introduction of a new chiral center, for example, by reduction of the ketone to a secondary alcohol, would result in a racemic mixture unless a chiral reducing agent is used. tib.eu The stereochemistry of the pyrrolidine ring itself can be influenced by substituents. Studies on fluorinated pyrrolidines show that the fluorine substituent can significantly control the conformation of the ring through stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.org In asymmetric synthesis, chiral catalysts are often employed to control the stereochemical outcome of reactions, such as in the enantioselective fluorination or alkylation of ketones. nih.gov

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-N(CH2)4 (Pyrrolidinyl) Activating Ortho, Para
-F (Fluoro) Deactivating (Inductive), Activating (Resonance) Ortho, Para

| -C(O)CH3 (Acetyl) | Deactivating | Meta |

Studies on the Role of Catalysts and Elucidation of Reaction Intermediates in Synthetic Transformations

Catalysts can play a crucial role in transformations involving this compound. For instance, in SNAr reactions, general base catalysis has been shown to be operative in reactions involving moderately electron-deficient aryl fluorides. nih.gov A base can facilitate the removal of a proton from the nucleophile as it attacks the ring, lowering the activation energy.

In reactions involving the pyrrolidine moiety itself, its basic character can be self-catalytic. In computational studies of SNAr reactions with pyrrolidine on thiophene (B33073) systems, an excess of pyrrolidine was found to be the most efficient catalyst for the proton transfer step required for the elimination of the leaving group. nih.gov

The elucidation of reaction intermediates, such as Meisenheimer complexes or transition states, is often accomplished through a combination of experimental techniques and computational chemistry. nih.govresearchgate.net Methods like kinetic isotope effect (KIE) studies can provide insight into whether a mechanism is stepwise or concerted. springernature.com Computational methods, particularly DFT, are invaluable for mapping potential energy surfaces, calculating activation barriers, and visualizing the structures of transient species that are difficult to observe experimentally. nih.govnih.gov

Role As a Synthetic Building Block and Precursor in Organic Synthesis

Utilization in the Construction of Advanced Heterocyclic Systems

The acetophenone (B1666503) moiety of 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone is a key functional group for the synthesis of a wide array of heterocyclic compounds. The reactive α-methyl group and the carbonyl carbon are prime sites for cyclization reactions with various binucleophilic reagents.

A common strategy involves the initial activation of the α-methyl group, for instance, through bromination to form an α-bromoacetophenone derivative. This intermediate, a phenacyl bromide, is a potent electrophile that readily reacts with nucleophiles to form heterocyclic rings. For example, a similar sulfonyl-containing acetophenone has been used to synthesize a variety of biologically relevant heterocycles. scirp.orgresearchgate.net The reaction of the corresponding phenacyl bromide with thioacetamide (B46855) or phenyl thiourea (B124793) in ethanol (B145695) leads to the formation of substituted aminothiazoles. scirp.org

Furthermore, this building block can be used in multicomponent reactions to generate complex heterocyclic frameworks. The reaction of an enaminone derivative of this compound with other reagents can lead to the formation of fused heterocyclic systems. For instance, a related compound was used to synthesize various fused systems like imidazo[1,2-a]pyridines and imidazo[2,1-c] researchgate.netnih.govnih.govtriazoles. scirp.orgresearchgate.netamanote.com

The general reactivity of 2-aminoacetophenones, a class to which the title compound belongs, has been leveraged for the synthesis of 2-aryl-4-quinolones. nih.gov This transformation typically involves condensation and cyclization reactions that utilize both the amino and ketone functionalities. Another example demonstrates the synthesis of a complex triazole-containing molecule through a multi-step process involving a fluorophenyl ethanone (B97240) precursor, showcasing the utility of this scaffold in building advanced heterocycles. nih.gov

Starting Material AnalogueReagent(s)Resulting HeterocycleReference
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone1. Br₂ 2. Thioacetamide2-Methyl-4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)thiazole scirp.org
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone1. Br₂ 2. 2-AminopyridineImidazo[1,2-a]pyridine derivative researchgate.net
2-Amino-dimethoxyacetophenoneCinnamoyl chloride, t-BuOKAzocane derivative nih.gov
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneBenzaldehyde, Pyrrolidine (B122466)Triazolylprop-2-en-1-one derivative nih.gov

Derivatization Strategies for Expanding Molecular Complexity and Diversity

The structure of this compound offers multiple avenues for derivatization to expand molecular complexity. These strategies can target the ketone, the aromatic ring, or the pyrrolidine moiety.

Reactions at the Acetyl Group:

α-Halogenation: As mentioned, the methyl group adjacent to the carbonyl is readily halogenated (e.g., with bromine) to produce a highly reactive α-halo-ketone intermediate. This intermediate is a precursor for numerous nucleophilic substitution and cyclization reactions. scirp.org

Condensation Reactions: The α-methyl protons are acidic and can be removed by a base to form an enolate. This enolate can participate in various condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcone-like structures (α,β-unsaturated ketones). These chalcones are themselves versatile intermediates for synthesizing heterocycles like pyrimidines and pyrazoles. researchgate.net

Formation of α,β-Unsaturated Systems: Reaction with reagents like ethyl phenylpropiolate can lead to the formation of 2-pyrone rings through a sequence of nucleophilic addition and cyclization. stackexchange.com

Modifications of the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-pyrrolidine and para-acetyl groups, can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups.

Electrophilic Aromatic Substitution: While the ring is electron-rich due to the amino group, electrophilic substitution reactions would likely occur at the positions ortho and para to the pyrrolidine group. Careful control of reaction conditions would be necessary to achieve selectivity.

Derivatization of the Pyrrolidine Moiety:

The pyrrolidine ring is generally stable. However, synthetic strategies could involve starting with 2,4-difluoroacetophenone and introducing modified pyrrolidines or other cyclic amines to generate a diverse set of analogues. mdpi.comrsc.org

Preparation of Boronic Ester Intermediates for Cross-Coupling Chemistry

Boronic acids and their esters are exceptionally useful intermediates in modern organic chemistry, most notably for the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. wikipedia.orgresearchgate.net Converting this compound into a boronic ester derivative would significantly enhance its synthetic utility, allowing for its coupling with a wide range of aryl or vinyl halides.

While the direct conversion of the aryl fluoride (B91410) to a boronic ester is challenging, standard methods can be employed on a slightly modified precursor:

Halogen Exchange and Miyaura Borylation: A common route would involve replacing the fluorine atom with a more reactive halogen, such as bromine or iodine, via a series of reactions. The resulting aryl bromide or iodide could then be subjected to the Miyaura borylation reaction. This palladium-catalyzed process typically uses bis(pinacolato)diboron (B136004) (B₂Pin₂) or pinacolborane (HBPin) to install the boronic ester group. wikipedia.orgstrath.ac.uk

Directed Ortho-Metalation and Borylation: The functional groups on the ring can direct metalation (lithiation) to a specific C-H bond. The resulting organolithium species can then be trapped with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup and esterification with pinacol (B44631) to yield the desired boronic ester. nih.gov

C-H Borylation: Direct C-H activation and borylation, typically catalyzed by iridium or rhodium complexes, is a modern and efficient method. This approach could potentially install a boronic ester group at one of the available C-H positions on the aromatic ring, guided by the existing substituents.

These strategies would transform the core molecule into a versatile building block for palladium-catalyzed cross-coupling chemistry, enabling the synthesis of complex biaryl structures.

MethodDescriptionKey ReagentsReference
Miyaura BorylationPalladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent.Aryl-Br/I, B₂Pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) wikipedia.org
Lithiation-BorylationFormation of an aryllithium intermediate followed by reaction with a borate ester.n-BuLi or s-BuLi, B(OiPr)₃, Pinacol nih.gov

Application in the Synthesis of Analogs for Academic Structure-Reactivity Relationship Studies

The structural framework of this compound is well-suited for the modular synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and properties of a lead compound by systematically modifying its chemical structure.

The synthetic accessibility and modular nature of this scaffold allow for systematic variations at distinct points of the molecule:

Amine Variation: The synthesis can be adapted by starting with 2',4'-difluoroacetophenone (B1293509) and reacting it with a diverse panel of cyclic or acyclic secondary amines. This allows for probing the influence of the amine's size, basicity, and stereochemistry on biological activity. This approach is common in the development of central nervous system agents. nih.gov

Side-Chain Modification: The acetyl group can be readily modified. For example, α-bromination followed by reaction with various nucleophiles, or condensation with different aldehydes, can generate a wide range of derivatives with altered steric and electronic properties. nih.gov

Aromatic Ring Substitution: As described in the cross-coupling section, converting the molecule to a boronic ester or an aryl halide allows for the introduction of a multitude of substituents onto the phenyl ring via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.

This modularity, where different building blocks can be combined in a systematic fashion, is a cornerstone of diversity-oriented synthesis (DOS). researchgate.net By creating a library of analogs based on the 1-(phenyl)ethanone core, researchers can systematically investigate how each part of the molecule contributes to its biological effect, leading to the rational design of more potent and selective compounds. mdpi.com

Future Directions in Academic Research

Development of More Efficient, Sustainable, and Green Synthetic Methodologies

The synthesis of pyrrolidine-containing compounds has been an area of intense research, with a growing emphasis on environmentally benign processes. nih.govnovapublishers.com Future research on the synthesis of 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone should prioritize the development of methodologies that align with the principles of green chemistry. osaka-u.ac.jpeurekalert.org Traditional synthetic routes often involve multiple steps, harsh reagents, and significant solvent waste. Modern approaches can offer substantial improvements in efficiency and sustainability.

One promising avenue is the expanded use of microwave-assisted organic synthesis (MAOS). nih.govtandfonline.com MAOS has been shown to accelerate reaction times, increase yields, and support the goals of green chemistry in the synthesis of pyrrolidine (B122466) derivatives. nih.gov Another key area for development is the use of novel catalytic systems. Research could explore one-pot, multicomponent reactions that combine starting materials like 2',4'-difluoroacetophenone (B1293509) and pyrrolidine under mild, solvent-free, or aqueous conditions, potentially catalyzed by transition metals or organocatalysts to enhance efficiency and stereoselectivity. tandfonline.commdpi.com

ParameterTraditional Synthetic ApproachProposed Green Synthetic Approach
Methodology Multi-step synthesis, conventional heating.One-pot, Microwave-Assisted Organic Synthesis (MAOS). nih.gov
Solvents Often requires anhydrous, volatile organic solvents (e.g., THF, Toluene).Minimal solvent, water, or biodegradable solvents.
Catalysts Stoichiometric strong bases or acids.Catalytic amounts of reusable organocatalysts or metal complexes.
Reaction Time Several hours to days.Minutes to a few hours. tandfonline.com
Energy Consumption High, due to prolonged heating.Significantly lower.
Waste Generation High, including solvent and byproduct waste.Low, due to high atom economy and minimal solvent use. eurekalert.org
Overall Efficiency Moderate yields, labor-intensive.Potentially higher yields, simplified workup. osaka-u.ac.jp

A comparative table outlining traditional versus potential green synthetic methodologies.

Advanced Computational Modeling for Novel Reactivity Prediction and Design of New Synthetic Routes

Computational chemistry offers powerful tools for predicting molecular properties and designing new synthetic pathways, reducing the need for extensive trial-and-error experimentation. mit.edupolicyrj.com For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its electronic structure and reactivity. acs.orgdntb.gov.ua

Future research could employ DFT calculations to map the electron density and electrostatic potential of the molecule. This would help predict the most likely sites for electrophilic and nucleophilic attack. For instance, calculations could determine the relative reactivity of the aromatic ring positions, guiding the design of regioselective substitution reactions. researchgate.net Furthermore, computational tools can model entire reaction pathways, calculating the transition state energies to predict the feasibility and kinetics of novel synthetic transformations. nih.govfrontiersin.org This predictive power is invaluable for designing more efficient routes, not only for the target compound itself but also for its subsequent derivatization. mdpi.com Hybrid models that combine machine learning with quantum mechanical frameworks are emerging as a robust strategy for designing sustainable reactions by bridging data-driven prediction with quantum-chemical validation. policyrj.com

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT) Calculation of electron density, HOMO/LUMO energies, and electrostatic potential. acs.orgPrediction of reactive sites for electrophilic/nucleophilic attack; understanding of intramolecular interactions. researchgate.net
Transition State Theory Modeling of reaction pathways and calculation of activation energies for proposed synthetic steps. nih.govIdentification of the most energetically favorable synthetic routes; prediction of reaction kinetics.
Molecular Dynamics (MD) Simulations Simulation of the molecule's conformational flexibility and its interaction with solvents or catalysts.Insight into steric hindrance, solvent effects, and the role of catalysts in directing reaction outcomes.
Machine Learning (ML) / AI Training algorithms on existing reaction data to predict outcomes and suggest optimal conditions for new syntheses. policyrj.comfrontiersin.orgRapid screening of potential synthetic strategies; automated design of multi-step syntheses. digitalchemistry.ai

A table detailing the application of advanced computational modeling for the study of this compound.

Exploration of Unique Spectroscopic Signatures for Enhanced Analytical Method Development

The distinct structural features of this compound—a fluorine atom on an aromatic ring, a saturated heterocycle, and a ketone—give rise to unique spectroscopic signatures that can be exploited for advanced analytical method development. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are foundational, future research could focus on more specialized, multidimensional techniques.

¹⁹F NMR spectroscopy is a particularly powerful tool for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift range of the fluorine nucleus. nih.govrsc.orgscholaris.cayoutube.com Future studies could develop ¹⁹F-centered NMR analysis, a suite of experiments that use the fluorine atom as a spectroscopic focal point to probe the entire molecular structure. rsc.orgrsc.org This approach can elucidate through-space and through-bond connectivities by measuring ¹H-¹⁹F and ¹³C-¹⁹F coupling constants and isotopic shifts, providing unambiguous structural confirmation even in complex mixtures. rsc.orgrsc.org Predicting ¹⁹F chemical shifts using DFT calculations can also aid in the rapid and reliable assignment of these signals. nih.gov The development of such detailed spectroscopic profiles is crucial for reaction monitoring, quality control, and metabolomic studies involving this and related compounds.

Spectroscopic TechniqueExpected Signature for this compoundSignificance for Analytical Development
¹⁹F NMR A single, well-resolved signal with a characteristic chemical shift. nih.govHigh specificity for detecting the fluorinated moiety; useful for purity analysis and quantification.
¹H-¹⁹F HSQC/HMBC Cross-peaks showing correlations between the fluorine atom and nearby protons on the aromatic ring.Unambiguous assignment of aromatic proton signals and confirmation of the fluorine's position.
¹³C-¹⁹F Coupling Characteristic splitting patterns (J-coupling) for the carbon atoms directly bonded to or near the fluorine atom. rsc.orgProvides definitive evidence of the C-F bond and its electronic environment.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch of the ethanone (B97240) group; characteristic bands for C-F and aromatic C-H bonds. sapub.orgRapid functional group identification and monitoring of reactions involving the ketone.
High-Resolution Mass Spectrometry (HRMS) An accurate mass measurement of the molecular ion, confirming the elemental composition.Definitive confirmation of molecular formula; fragmentation patterns can reveal structural information.

A table summarizing the key spectroscopic signatures and their analytical importance.

Design and Synthesis of Next-Generation Molecular Scaffolds Incorporating Fluoroaryl-Pyrrolidine Motifs for Exploration in Fundamental Organic Chemistry

The fluoroaryl-pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, valued for its ability to present functional groups in specific spatial orientations to interact with biological targets. nih.govunife.itnbinno.com Beyond potential therapeutic applications, this core structure serves as an excellent starting point for the design and synthesis of novel, more complex molecular scaffolds for fundamental research in organic chemistry. mdpi.comlifechemicals.com

Future research can utilize the existing functional groups of this compound as handles for further chemical diversification. The ketone moiety, for example, is a versatile functional group that can participate in a wide range of reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build larger and more intricate molecular architectures. The pyrrolidine ring itself can be further functionalized. tandfonline.commdpi.com A particularly exciting direction would be to use this compound as a building block for creating highly three-dimensional structures, such as spirocycles or polycyclic systems, moving away from the "flatland" of traditional aromatic scaffolds. rsc.orgrsc.org The synthesis and study of these next-generation scaffolds would not only expand the available chemical space but also allow for the investigation of fundamental concepts like stereoelectronics, non-covalent interactions, and conformational analysis in complex molecular systems.

Next-Generation Scaffold TypeSynthetic Strategy from Target CompoundArea of Fundamental Exploration
Chiral β-Amino Alcohols Asymmetric reduction of the ketone group.Stereoselective catalysis; study of intramolecular hydrogen bonding involving the fluorine atom.
Extended Conjugated Systems Aldol condensation or Wittig reaction at the ketone.Molecular electronics; photophysical properties; development of novel dyes or sensors.
Spirocyclic Pyrrolidines Intramolecular cyclization reactions involving a derivatized ethanone side chain.Exploration of 3D chemical space; conformational analysis of rigidified systems. rsc.org
Fused Heterocyclic Systems Condensation reactions with binucleophiles (e.g., hydrazine, hydroxylamine) to form pyrazoles, isoxazoles, etc.Synthesis of novel heterocyclic frameworks; investigation of their aromaticity and reactivity.
Polymer-Supported Scaffolds Attachment to a solid support via the aromatic ring or a derivatized ketone.Development of novel materials; solid-phase synthesis of compound libraries.

A table proposing next-generation molecular scaffolds and the research areas they would impact.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone, and what factors influence the choice of fluorinating agents?

Answer: The synthesis typically involves fluorination of a precursor (e.g., 2-acetylpyridine derivatives) using agents like Selectfluor, which provides regioselectivity for introducing fluorine at the 4-position of the aromatic ring . Multi-step approaches may include:

Intermediate Formation : Reacting 2-fluorophenol with electrophiles to generate phenoxy intermediates.

Ring Functionalization : Introducing pyrrolidinyl groups via nucleophilic substitution or coupling reactions .

Optimization Factors : Solvent polarity (e.g., acetonitrile for Selectfluor reactions), temperature (60–80°C), and catalyst compatibility.
Fluorinating agents are selected based on reactivity, cost, and scalability. For lab-scale synthesis, Selectfluor is preferred due to its stability and efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the fluorine atom (δ ~ -110 ppm for 19^{19}F) and pyrrolidinyl protons (δ 1.8–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 235.12 for C12_{12}H14_{14}FNO).
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, as demonstrated in monoclinic structures (space group P21_1/c) with R-factor < 0.05 .
  • HPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer: The compound serves as:

  • Pharmacophore Scaffold : Its pyrrolidinyl and fluorophenyl groups enhance binding to enzymes (e.g., kinases) and receptors (e.g., GPCRs) .
  • Intermediate for Drug Candidates : Used in synthesizing analogs with antiviral or anticancer activity. For example, fluorinated analogs show improved metabolic stability in pharmacokinetic studies .
  • Probe for Mechanistic Studies : Fluorine’s electron-withdrawing effects modulate electronic properties, aiding in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

Answer: Critical parameters include:

  • Temperature Control : Maintain 60–80°C during fluorination to avoid side reactions (e.g., over-fluorination) .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) enhance coupling reactions between aryl halides and pyrrolidine .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes loss of polar intermediates.

Q. What computational approaches are effective in predicting the biological interactions of this compound derivatives?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., COX-2 or EGFR kinases) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanoseconds, identifying key residues for interaction .

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
  • Reproducibility Checks : Independent validation across labs using identical synthetic batches and protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What role does fluorine substitution play in the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability .
  • Electron Effects : Withdraws electron density, stabilizing adjacent carbonyl groups and altering pKa of nearby amines .
  • Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Q. How can researchers address low yields in the final step of synthesizing this compound?

Answer:

  • Intermediate Purity : Pre-purify precursors via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Catalyst Screening : Test alternatives like Buchwald-Hartwig catalysts for C-N bond formation .
  • Reaction Monitoring : Use TLC or in-situ IR to detect side products and adjust stoichiometry .

Q. What advanced spectroscopic techniques can resolve ambiguities in the compound’s stereochemistry?

Answer:

  • NOESY NMR : Identifies spatial proximity of protons (e.g., pyrrolidinyl vs. fluorophenyl groups) .
  • VCD Spectroscopy : Vibrational circular dichroism assigns absolute configuration of chiral centers .
  • SC-XRD : Single-crystal X-ray diffraction provides definitive bond lengths and angles .

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1-(4-Fluoro-2-pyrrolidin-1-ylphenyl)ethanone

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